molecular formula C9H10FNO2 B1342535 3-Fluoro-N-methoxy-N-methylbenzamide CAS No. 226260-01-1

3-Fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1342535
CAS No.: 226260-01-1
M. Wt: 183.18 g/mol
InChI Key: RQOXEMMAAVCMRU-UHFFFAOYSA-N
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Description

3-Fluoro-N-methoxy-N-methylbenzamide is an organic compound with the chemical formula C9H10FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position, and the amide nitrogen is substituted with both a methoxy and a methyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Fluoro-N-methoxy-N-methylbenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides. These interactions can lead to the modulation of signal transduction pathways, affecting various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to phosphodiesterase enzymes results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides and altering cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 3-fluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in dichloromethane. The reaction is carried out at room temperature for an extended period, usually around 75 hours, to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-Fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both a fluorine atom on the benzene ring and a methoxy group on the amide nitrogen. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOXEMMAAVCMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611785
Record name 3-Fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226260-01-1
Record name 3-Fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-fluorobenzoyl chloride (11.0 g, 6.70 mmol) and N,O-dimethylhydroxylamine.HCl in CHCl3 (70 mL) at 0° C. was added pyridine (14 mL) over 30 min. After a period of 3 h at room temperature, the reaction mixture was treated in the usual manner to give 12.5 g of the title compound.
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11 g
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14 mL
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70 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 3-fluorobenzoic acid (140 mg, 1 mmol) and N,O-dimethylhydroxylamine hydrochloride (107 mg, 1.1 mmol) in dichloromethane (2.5 mL) was added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) (211 mg, 1.1 mmol) and the mixture stirred at room temperature for 75 h. The solvents were removed under reduced pressure and the residue chromatographed using ethyl acetate-hexane (4:6) to separate the pure product (130 mg, 71%).
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140 mg
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N,O-dimethylhydroxylamine hydrochloride
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107 mg
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2.5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-fluorobenzoic acid (30 g, 214.1 mmol) in DCM (300 mL) were added EDC.HCl (45 g, 235 mmol) and N,O-dimethylhydroxylamine.HCl (23 g, 235 mmol) at 0° C. under N2. The reaction mixture was stirred at rt for 3 h, then diluted with water (1000 mL) and extracted with DCM (3×200 mL). The organics were washed with brine, dried over Na2SO4, and concentrated to obtain the 3-fluoro-N-methoxy-N-methylbenzamide (24 g, 61%). (183.91 [M+H]) 1H NMR: (400 MHz, CDCl3) δ: 3.38 (s, 3H), 3.57 (s, 3H), 7.14-7.19 (m, 1H), 7.37-7.43 (m, 2H), 7.48-7.50 (d, J=7.6, 1H).
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30 g
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45 g
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300 mL
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23 g
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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